molecular formula C7H10ClN3 B14045658 6-chloro-N2,4-dimethylpyridine-2,3-diamine CAS No. 1639116-70-3

6-chloro-N2,4-dimethylpyridine-2,3-diamine

Cat. No.: B14045658
CAS No.: 1639116-70-3
M. Wt: 171.63 g/mol
InChI Key: OJTPNPQPCYJAIN-UHFFFAOYSA-N
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Description

6-chloro-N2,4-dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N2,4-dimethylpyridine-2,3-diamine typically involves the chlorination of 2,4-dimethylpyridine followed by amination. One common method involves the use of phosphorus oxychloride for chlorination and subsequent reaction with ammonia or an amine source to introduce the amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N2,4-dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions may produce halogenated or nitrated compounds .

Scientific Research Applications

6-chloro-N2,4-dimethylpyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N2,4-dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N2,4-dimethylpyridine-2,3-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and amino groups makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

1639116-70-3

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

6-chloro-2-N,4-dimethylpyridine-2,3-diamine

InChI

InChI=1S/C7H10ClN3/c1-4-3-5(8)11-7(10-2)6(4)9/h3H,9H2,1-2H3,(H,10,11)

InChI Key

OJTPNPQPCYJAIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)NC)Cl

Origin of Product

United States

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